molecular formula C7H9BrOS B13584586 1-(5-Bromothiophen-2-yl)propan-2-ol

1-(5-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B13584586
M. Wt: 221.12 g/mol
InChI Key: XRBVXRNIMCGOPQ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of bromothiophenes It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene with propanal in the presence of a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(5-Bromothiophen-2-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-(5-Bromothiophen-2-yl)propan-2-one

    Reduction: 1-(Thiophen-2-yl)propan-2-ol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromothiophen-2-yl)propan-1-one
  • 2-(5-Bromothiophen-2-yl)propan-2-ol
  • 1-(Thiophen-2-yl)propan-2-ol

Uniqueness

1-(5-Bromothiophen-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3

InChI Key

XRBVXRNIMCGOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Br)O

Origin of Product

United States

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